Computed logP and logD Differentiate the Target Compound from the Parent Carbazole Scaffold and Hydroxy-Substituted Naphthalene Analogs
The target compound possesses a computed logP of 6.285 and logD of 6.284, as reported in the ChemDiv compound record . For comparison, unsubstituted 9H-carbazole has an experimental logP of approximately 3.72 [1] and a computed ACD/LogP of 3.72 . The combination of the N-propanehydrazide linker and the naphthalene-1-ylmethylidene cap raises logP by approximately 2.5 log units relative to the parent carbazole. The 2-hydroxynaphthalen-1-yl analog (CAS 364054-32-0; C₂₆H₂₁N₃O₂; MW 407.47) adds a phenolic –OH group, which introduces an additional hydrogen-bond donor and is expected to reduce logP and increase aqueous solubility (logSw) relative to the target compound, though exact computed values for this comparator are not publicly catalogued .
| Evidence Dimension | Octanol-water partition coefficient (logP) and distribution coefficient (logD) |
|---|---|
| Target Compound Data | logP = 6.285; logD = 6.284 (ChemDiv computed) |
| Comparator Or Baseline | Parent 9H-carbazole: logP = 3.72 (experimental/ACD); 2-Hydroxy-naphthalen-1-yl analog (CAS 364054-32-0): logP not publicly reported but expected lower due to added –OH HBD |
| Quantified Difference | ΔlogP ≈ +2.5 vs. parent carbazole |
| Conditions | Computed values (Wildman-Crippen or similar algorithm); ChemDiv database |
Why This Matters
A logP of 6.285 indicates high lipophilicity favorable for blood-brain barrier penetration and membrane partitioning, which is a critical selection criterion when procuring compounds for CNS-targeted screening libraries versus more polar analogs.
- [1] PubChem. Carbazole (CID 6854): XLogP3 = 3.7. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/carbazole View Source
